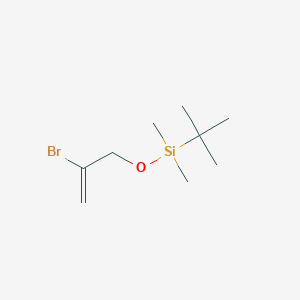
((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane
Vue d'ensemble
Description
((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C9H19BrOSi and its molecular weight is 251.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ried, Reiher, and Jan (1987) noted that 2,4-bis((2-bromoallyl)oxy)(tert-butyl)dimethylsilane reacts with heterodienophiles to produce triazines, oxadiazines, and N-acetyl-acetamid derivatives (Ried, Reiher, & Jan, 1987).
Seela, Hißmann, and Ott (1983) found that silylation of tubercidin with tert-butyl(chloro)dimethylsilane leads to the 2′,3′,5′-tri-O-silyl derivative, which can be selectively removed to form disilyl derivatives (Seela, Hißmann, & Ott, 1983).
Bowser and Bringley (1985) indicated that tert-Butyl (chloro) dimethylsilane reacts with amines to produce liquids with high stabilities toward hydrolysis and lower chemical reactivities than trimethylsilyl analogs (Bowser & Bringley, 1985).
Barluenga et al. (1999) described the synthesis of 4-functionalized indoles using N-(2-bromoallyl)-N-methyl-2-fluoroaniline with tert-butyllithium, leading to 4-functionalized 3-methylindoles (Barluenga, Fañanás, Sanz, & Fernández, 1999).
Gómez et al. (2001) highlighted the potential of synthesized monomeric silanes in organic synthesis, catalysis, and novel ligand synthesis (Gómez, Santes, Luz, & Fárfan, 2001).
Fischer, Baier, and Mecking (2013) discovered that the polymerization of specific bromo-fluorene derivatives led to bright fluorescence emission with high quantum yields and tuning (Fischer, Baier, & Mecking, 2013).
Tunca et al. (2001) used asymmetric difunctional initiators in atom transfer radical polymerization (ATRP) and stable free radical polymerization (SF (Tunca et al., 2001).
Dong, Clive, and Gao (2015) identified [(tert-Butyldimethylsilyl)oxy]methanethiol as a nucleophilic reagent for introducing protected bivalent sulfur (Dong, Clive, & Gao, 2015).
Valiullina et al. (2018) reported on the use of the compound in Barbier-type reactions to form substitution products, including methyl-2-bromopropanoate and methyl-2-bromoacetate (Valiullina et al., 2018).
Dickman et al. (1993) demonstrated the oxidative cleavage of tert-butyl sulfides with dimethyl sulfoxide/hydrobromic acid to form symmetrical disulfides (Dickman, Chemburkar, Konopacki, & Elisseou, 1993).
Propriétés
IUPAC Name |
2-bromoprop-2-enoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h1,7H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDAUNBDJWTZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8194359.png)
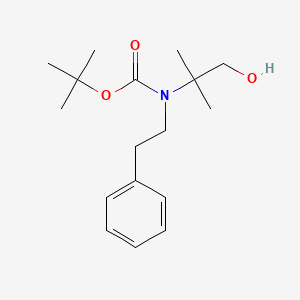
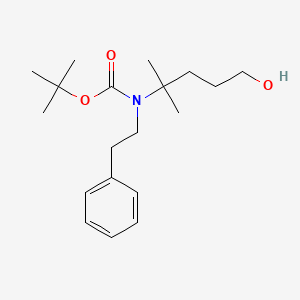
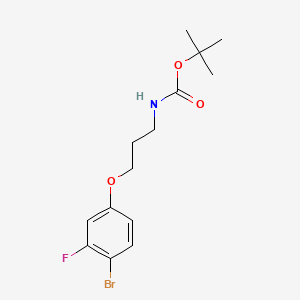

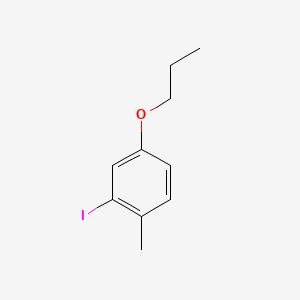

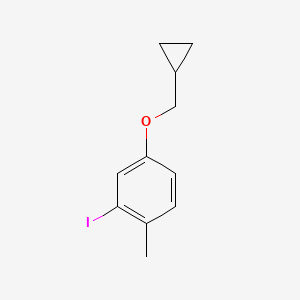
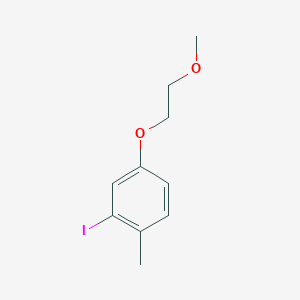
![2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine](/img/structure/B8194425.png)
![Methyl 3'-bromo-2-chloro-5'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8194436.png)
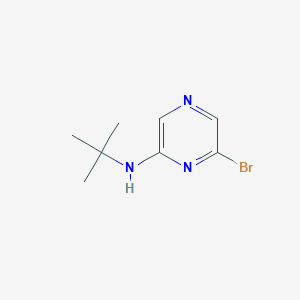

![tert-Butyl 3-[(6-bromopyrazin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B8194454.png)